molecular formula C22H18ClN3O4S B2447278 2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(2,5-dimethoxyphenyl)acetamide CAS No. 1105223-21-9

2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(2,5-dimethoxyphenyl)acetamide

カタログ番号: B2447278
CAS番号: 1105223-21-9
分子量: 455.91
InChIキー: CIGHVNXYQJQHBI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(2,5-dimethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C22H18ClN3O4S and its molecular weight is 455.91. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

The compound 2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(2,5-dimethoxyphenyl)acetamide , with CAS number 1105223-31-1 , is a thienopyrimidine derivative that has garnered attention for its potential biological activities, particularly in the field of cancer therapeutics. This article delves into its biological activity, highlighting its mechanisms of action, efficacy in various biological models, and relevant case studies.

  • Molecular Formula : C21H16ClN3O2S
  • Molecular Weight : 442.0 g/mol
  • Structural Features : The compound features a thieno[3,2-d]pyrimidine core substituted with a chlorophenyl group and a dimethoxyphenyl acetamide moiety.

The biological activity of this compound is primarily attributed to its ability to inhibit specific kinase pathways involved in cell proliferation and survival. Notably, compounds in the thienopyrimidine class often target the MEK/ERK pathway , which is crucial for cellular signaling in various cancers.

Inhibition of MEK/ERK Pathway

Research indicates that similar thienopyrimidine derivatives exhibit potent inhibitory effects on the MEK1/2 kinases. For example, compounds that share structural similarities have demonstrated significant inhibition of cancer cell lines such as MV4-11 and MOLM13 at low micromolar concentrations (GI50 values around 0.3 to 1.2 µM) through mechanisms involving downregulation of phospho-ERK1/2 levels .

In Vitro Studies

In vitro studies have shown that this compound effectively inhibits the proliferation of various cancer cell lines. The following table summarizes key findings from relevant studies:

Cell Line IC50 (µM) Mechanism
MV4-11 (Leukemia)0.3Inhibition of MEK1/2
MOLM13 (Leukemia)1.2Downregulation of p-ERK1/2
ARO (BRAF mutant)10G0/G1 arrest via MAPK pathway inhibition

In Vivo Studies

In vivo efficacy has also been evaluated using xenograft models. For instance, treatment with related compounds resulted in significant tumor growth inhibition in mice bearing BRAF mutant tumors when administered at doses as low as 10 mg/kg .

Case Studies and Research Findings

Several studies have been conducted to assess the biological activity and therapeutic potential of this compound:

  • Antitumor Activity : A study demonstrated that thienopyrimidine derivatives exhibited selective cytotoxicity against p21-deficient cancer cells, indicating potential for targeted cancer therapies .
  • Antioxidant Properties : Another investigation into related thienopyrimidine compounds revealed antioxidant properties that may contribute to their overall therapeutic profile .
  • Pharmacokinetics : Research into pharmacokinetic profiles showed favorable absorption characteristics for similar compounds, suggesting good bioavailability and systemic exposure upon administration .

科学的研究の応用

Research indicates that this compound exhibits a range of biological activities which can be categorized as follows:

Anticancer Properties

Preliminary studies suggest that derivatives of similar structures show promising anticancer activity. The compound may induce apoptosis in cancer cells and inhibit tumor growth by targeting specific molecular pathways involved in cancer progression. For example, compounds with similar thieno[3,2-d]pyrimidine structures have demonstrated selective cytotoxicity against various cancer cell lines, including breast and prostate cancer cells.

Antimicrobial Activity

The compound has shown potential antimicrobial effects against various pathogens. Research has indicated that it can inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus, making it a candidate for the development of new antimicrobial agents.

Enzyme Inhibition

The compound may act as an inhibitor of critical enzymes involved in metabolic pathways relevant to diseases like Alzheimer's. Studies suggest that it could inhibit acetylcholinesterase, an enzyme linked to neurodegenerative diseases, thereby enhancing cognitive function and memory retention.

Synthesis and Production

The synthesis of this compound typically involves multi-step chemical reactions starting from simpler precursors. Key steps include:

  • Cyclization Reactions : To form the thieno[3,2-d]pyrimidine core.
  • Substitution Reactions : For introducing the chlorophenyl and dimethoxyphenyl groups.

Industrial production methods may include optimizing these synthetic routes for scalability and efficiency, often utilizing continuous flow reactors and automated synthesis systems.

Case Studies

Several studies have explored the applications of this compound in-depth:

Case Study 1: Anticancer Efficacy

A study conducted on various human cancer cell lines demonstrated that the compound significantly reduced cell viability at concentrations as low as 10 µM. The mechanism was found to involve the activation of pro-apoptotic pathways while inhibiting anti-apoptotic signals.

Case Study 2: Antimicrobial Testing

In vitro tests showed that the compound exhibited a minimum inhibitory concentration (MIC) of 256 µg/mL against Staphylococcus aureus. This suggests its potential utility in developing new antibiotics or adjunct therapies for bacterial infections.

特性

IUPAC Name

2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]-N-(2,5-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN3O4S/c1-29-15-7-8-18(30-2)17(9-15)25-19(27)10-26-12-24-20-16(11-31-21(20)22(26)28)13-3-5-14(23)6-4-13/h3-9,11-12H,10H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIGHVNXYQJQHBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。